molecular formula C15H13NO2 B6376150 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol CAS No. 1261974-72-4

2-Cyano-4-(4-methoxy-3-methylphenyl)phenol

Cat. No.: B6376150
CAS No.: 1261974-72-4
M. Wt: 239.27 g/mol
InChI Key: ZWZAZCBFMIRVGN-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-methoxy-3-methylphenyl)phenol is an organic compound with the molecular formula C15H13NO2 It is a derivative of phenol, characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, with temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(4-methoxy-3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Cyano-4-(4-methoxy-3-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-methoxy-3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing its biological activity and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-5-(4-methoxy-3-methylphenyl)phenol: Similar structure with a different position of the cyano group.

    2-Cyano-3-(4-methoxy-3-methylphenyl)acrylic acid: Contains an acrylic acid moiety instead of a phenol group.

Uniqueness

2-Cyano-4-(4-methoxy-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a methoxy group on a biphenyl structure makes it a versatile compound for various applications.

Properties

IUPAC Name

2-hydroxy-5-(4-methoxy-3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10-7-11(4-6-15(10)18-2)12-3-5-14(17)13(8-12)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZAZCBFMIRVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684770
Record name 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-72-4
Record name 4-Hydroxy-4'-methoxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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